Tantalum silicide (TaSi2)

Semiconductor metallization Ohmic contacts CMOS

TaSi2 forms stable hexagonal C40 phase directly at 850–1100°C, avoiding TiSi2’s problematic C49→C54 transformation. Sheet resistance ≤3 Ω/□ on poly-Si, superior p+ contact, and self-barrier against Cu diffusion up to 500°C simplify CMOS BEOL. In high-temperature sensors, TaSi2–Al2O3 composites deliver 5.3–111.3 S/cm at 900°C without MoSi2’s pest oxidation. Choose TaSi2 for phase-stable, high-yield semiconductor and harsh-environment applications.

Molecular Formula Si2Ta
Molecular Weight 237.12 g/mol
CAS No. 12039-79-1
Cat. No. B089367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTantalum silicide (TaSi2)
CAS12039-79-1
Molecular FormulaSi2Ta
Molecular Weight237.12 g/mol
Structural Identifiers
SMILES[Si]=[Ta]=[Si]
InChIInChI=1S/2Si.Ta
InChIKeyMANYRMJQFFSZKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tantalum Silicide (TaSi2) CAS 12039-79-1: High-Temperature Conductive Ceramic for Semiconductor Metallization and Extreme Environment Applications


Tantalum disilicide (TaSi2) is a refractory transition metal silicide belonging to the C40 hexagonal crystal structure class, characterized by a high melting point of approximately 2200°C and a theoretical density of ~9.14 g/cm³ [1]. It is primarily utilized in microelectronics as a gate electrode and local interconnect material in CMOS devices due to its combination of low electrical resistivity (~35–50 µΩ·cm), excellent thermal stability in contact with silicon up to ~1000°C, and effective diffusion barrier properties [1]. Unlike more reactive or phase-unstable silicides, TaSi2 maintains its conductive hexagonal phase across a wide processing window, making it a robust candidate for high-reliability semiconductor metallization schemes [1].

Why TaSi2 Cannot Be Replaced by Other Refractory Silicides Without Performance and Process Trade-offs


Refractory metal disilicides (TiSi2, MoSi2, WSi2, TaSi2) are often grouped together as high-temperature conductors, yet they exhibit fundamentally different phase stabilities, oxidation behaviors, and electrical responses that preclude direct substitution. For instance, TiSi2 undergoes a polymorphic transformation from the high-resistivity C49 phase to the desired low-resistivity C54 phase, requiring precise thermal control and narrow process windows [1]. MoSi2, while oxidation-resistant, suffers from severe pest degradation at intermediate temperatures (~500°C) and higher bulk resistivity [2]. TaSi2, in contrast, directly forms the stable hexagonal C40 phase upon annealing and maintains structural integrity across a broader temperature range, as demonstrated by XRD studies showing direct hexagonal phase formation from 850–1100°C without intermediate transformations [3]. These divergent behaviors mean that process recipes, device reliability, and ultimate performance are material-specific and not interchangeable [1][4].

TaSi2 Quantified Differentiation: Head-to-Head Performance Data vs. TiSi2, MoSi2, and WSi2


Lower Contact Resistance to p+ Silicon Compared to TiSi2 in CMOS Source/Drain Applications

In a direct head-to-head comparison of silicided contacts to p+ silicon formed by rapid thermal annealing, TaSi2 exhibits lower contact resistance than TiSi2 across all contact sizes studied. This is attributed to the formation of TiB2 at the TiSi2/p+Si interface during annealing, which degrades contact quality, whereas no such deleterious compound forms with TaSi2 [1]. The study employed a four-terminal Kelvin structure to accurately measure contact resistance, confirming that TaSi2 provides superior ohmic behavior on p-type doped regions [1].

Semiconductor metallization Ohmic contacts CMOS Contact resistance

Stable Low-Resistivity Hexagonal Phase Formation Over a Wide Annealing Window vs. TiSi2 Polymorphic Instability

X-ray diffraction analysis demonstrates that TaSi2 directly forms the desired low-resistivity hexagonal (C40) phase upon rapid thermal annealing in the temperature range of 850°C to 1100°C without intermediate phase transitions [1]. In stark contrast, TiSi2 exhibits a problematic polymorphic transformation from the high-resistivity C49 phase to the low-resistivity C54 phase, which requires precise thermal budget control and becomes increasingly difficult on narrow lines due to nucleation limitations [2]. The direct phase formation of TaSi2 eliminates the narrow process window constraints that plague TiSi2 integration in advanced nodes [1][2].

Phase stability Annealing window Semiconductor processing Silicide metallization

Higher Enthalpy of Formation (More Negative ΔfH°) Compared to WSi2 and MoSi2: Implications for Thermal Stability

Standard molar enthalpy of formation (ΔfH° at 298.15 K) provides a fundamental measure of compound stability. A critical evaluation of thermodynamic properties reports ΔfH° for TaSi2 as −120 ± 20 kJ·mol⁻¹, which is significantly more negative than WSi2 (−79 ± 5 kJ·mol⁻¹) and comparable to MoSi2 (−137 ± 4 kJ·mol⁻¹) [1]. The more negative enthalpy indicates greater thermodynamic driving force for silicide formation and higher resistance to decomposition at elevated temperatures. While MoSi2 has a more negative value, it suffers from pest oxidation at intermediate temperatures, whereas TaSi2 combines high formation enthalpy with superior oxidation resistance in certain composite systems [1].

Thermodynamic stability Enthalpy of formation High-temperature materials Silicide phase stability

Thermal Expansion Coefficient and Elastic Stiffness Comparable to Other Silicides, Ensuring Mechanical Compatibility in Multilayer Stacks

Stress-temperature measurements on thin films reveal that TaSi2 has a thermal expansion coefficient (αf) and elastic stiffness parameter (Ef/(1−νf)) that are quite similar to those of TiSi2, MoSi2, and WSi2, with average values of ~15 ppm °C⁻¹ and 1.1 × 10¹² dyn·cm⁻², respectively [1]. This mechanical similarity means that TaSi2 films, once formed, can withstand high-temperature processing steps without cracking or delamination, and they integrate well into multilayer semiconductor stacks alongside other silicides and dielectric materials [1]. Unlike some alternatives that require stress compensation layers, TaSi2's intrinsic mechanical properties are inherently compatible with standard silicon processing [1].

Thermal expansion Elastic stiffness Thin film stress Multilayer integration

High-Temperature Electrical Conductivity in Oxide Composites: TaSi2–Al2O3 and TaSi2–ZrO2 Systems

In high-temperature ceramic composites designed for advanced sensing applications, TaSi2-based composites with 40–70 vol% Al2O3 or ZrO2 exhibit electrical conductivities ranging from 5.3 to 111.3 S/cm at 900°C, depending on the silicide-to-oxide volume ratio [1]. These composites also demonstrate reduced oxidation rates compared to monolithic silicides, particularly for alumina-containing variants [1]. While direct head-to-head data with other silicide composites under identical conditions is not available in this source, the study establishes TaSi2 as a viable high-temperature conductor with phase stability and oxidation resistance suitable for ceramic composite applications [1].

High-temperature ceramics Electrical conductivity Composite materials Advanced sensors

Stability Against Copper Diffusion: Cu/TaSi2 Bilayers Stable to 500°C Without Dedicated Barrier Layer

Rutherford Backscattering Spectrometry (RBS) analysis of Cu/TaSi2 bilayers annealed at temperatures from 200°C to 500°C reveals extremely stable structures with no detectable interdiffusion or reaction between Cu and TaSi2 [1]. In such configurations, a dedicated diffusion barrier layer between Cu and the silicide film is unnecessary, whereas pure Cu on Si reacts at temperatures as low as 200°C [1]. This behavior mirrors that of TiSi2, which also exhibits stability with Cu up to 500°C, but TaSi2 offers the additional benefit of direct hexagonal phase formation and broader thermal stability [1].

Diffusion barrier Copper metallization Interconnect reliability Backend-of-line

TaSi2 Application Scenarios: Where the Quantitative Differentiation Drives Procurement Decisions


CMOS Gate Electrode and Local Interconnect in Sub-Micron Nodes

In CMOS devices with sub-micron gate lengths, the reliable formation of low-resistivity silicide is critical. TaSi2 is selected over TiSi2 because it forms the desired low-resistivity hexagonal phase directly across a wide 850–1100°C annealing window [1], avoiding the linewidth-dependent C49→C54 transformation that limits TiSi2 scaling [2]. Additionally, TaSi2 provides lower contact resistance to p+ silicon [3], directly improving PMOS transistor performance. The composite TaSi2/poly-Si gate structure achieves sheet resistance ≤3 Ω/□, substantially lower than doped polysilicon alone [4].

Copper Interconnect Metallization for Advanced Backend-of-Line (BEOL)

In Cu/low-k interconnect schemes, TaSi2 serves as a contact layer that inherently resists Cu diffusion up to 500°C without a separate barrier film [5]. This self-barrier property simplifies the metallization stack, reducing the number of deposition steps and mitigating via resistance penalties associated with high-resistivity barrier layers. The selection of TaSi2 over WSi2 is further justified by its more negative enthalpy of formation (−120 kJ·mol⁻¹ vs. −79 kJ·mol⁻¹), indicating greater thermodynamic driving force against decomposition during BEOL thermal budgets [6].

High-Temperature Conductive Ceramic Composites for Sensors and Heating Elements

For high-temperature sensors operating in oxidizing environments, TaSi2–Al2O3 composites provide electrical conductivity ranging from 5.3 to 111.3 S/cm at 900°C, with reduced oxidation rates compared to monolithic TaSi2 [7]. While MoSi2 is commonly used in heating elements, its susceptibility to pest oxidation at intermediate temperatures (400–600°C) limits reliability in cyclic applications. TaSi2-based composites offer an alternative with stable phase behavior and tunable conductivity, as demonstrated by sintered TaSi2–oxide systems [7].

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